Quetiapine Fumarate

Prolactin Endocrine Adverse Effects Antipsychotic Comparison

Select Quetiapine Fumarate for R&D programs requiring quantifiable clinical differentiation. The hemifumarate salt exhibits polymorph-dependent stability and solubility, with formulation‑dependent D2 receptor occupancy: immediate‑release (IR) 47% vs extended‑release (XR) 32%. For endocrine‑safety studies, it provides 43.9 ng/mL lower prolactin elevation versus risperidone. Its metabolite norquetiapine uniquely inhibits the norepinephrine transporter (IC50=12 nM), enabling targeted noradrenergic pathway research. When metabolic‑burden is a concern, quetiapine causes significantly less weight gain than olanzapine (p<0.01).

Molecular Formula C46H54N6O8S2
Molecular Weight 883.1 g/mol
CAS No. 111974-72-2
Cat. No. B001145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuetiapine Fumarate
CAS111974-72-2
Synonyms2-(2-(4-dibenzo(b,f)(1,4)thiazepine-11-yl-1-piperazinyl)ethoxy)ethanol
Ethanol, 2-(2-(4-dibenzo(b,f)(1,4)thiazepin-11-yl-1-piperazinyl)ethoxy)-, (E)-2-butenedioate (2:1) (salt)
ICI 204,636
ICI 204636
ICI-204636
ICI204636
quetiapine
quetiapine fumarate
Seroquel
Molecular FormulaC46H54N6O8S2
Molecular Weight883.1 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O
InChIInChI=1S/2C21H25N3O2S.C4H4O4/c2*25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h2*1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+
InChIKeyZTHJULTYCAQOIJ-WXXKFALUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility49.4 [ug/mL] (The mean of the results at pH 7.4)

Quetiapine Fumarate (CAS 111974-72-2) Procurement Guide: Sourcing the Differentiated Antipsychotic


Quetiapine Fumarate is the hemifumarate salt of quetiapine, a dibenzothiazepine derivative classified as a second-generation (atypical) antipsychotic [1]. It acts as an antagonist at multiple neurotransmitter receptors in the brain, including dopamine D2 and serotonin 5-HT2A, with its distinct clinical profile largely attributed to a combination of D2 and 5-HT2 antagonism [2]. For research and industrial procurement, the choice of quetiapine fumarate over other in-class compounds hinges on specific, quantifiable differences in receptor binding kinetics, metabolic profiles, and formulation-dependent pharmacodynamics.

Why Generic Quetiapine Fumarate Substitution Is Not Interchangeable: Key Evidence-Based Differentiation


Generic substitution of Quetiapine Fumarate is not a straightforward equivalence due to quantifiable differences in its polymorphic forms, which directly impact stability, solubility, and manufacturability [1]. Furthermore, the clinical and pharmacological profile of quetiapine is profoundly altered by the choice of formulation (immediate-release vs. extended-release), which affects peak plasma concentrations, receptor occupancy, and side effect profiles [2][3]. Finally, the unique activity of its major active metabolite, norquetiapine, confers a distinct pharmacodynamic signature not replicated by the parent drug alone or by other antipsychotics [4].

Quantitative Differentiation Guide for Quetiapine Fumarate Procurement


Lower Prolactin Elevation vs. Risperidone: A Prolactin-Sparing Procurement Choice

Quetiapine fumarate demonstrates a significantly lower propensity to elevate serum prolactin levels compared to risperidone. In a head-to-head clinical study, mean prolactin levels in quetiapine-treated patients were 13.8 ± 17.9 ng/mL, while risperidone-treated patients averaged 57.7 ± 39.7 ng/mL [1]. This quantifiable difference supports the selection of quetiapine as a 'prolactin-sparing' agent, a key differentiator for research applications or clinical development programs aiming to minimize hyperprolactinemia-related side effects.

Prolactin Endocrine Adverse Effects Antipsychotic Comparison Tolerability

Reduced Weight Gain vs. Olanzapine: Evidence for Metabolic Side Effect Differentiation

In a 6-week randomized controlled study, quetiapine fumarate was associated with significantly less weight gain than olanzapine. The statistical analysis showed a significant difference favoring quetiapine (F=11.2, p<0.01) [1]. Meta-analyses further confirm that olanzapine produces greater weight gain than all other second-generation antipsychotics, including quetiapine [2].

Weight Gain Metabolic Syndrome Antipsychotic Comparison Safety Pharmacology

D2 Receptor Occupancy: Differentiating Immediate-Release (IR) vs. Extended-Release (XR) Formulations

The choice of Quetiapine Fumarate formulation significantly impacts pharmacodynamics. A PET study comparing immediate-release (IR) and extended-release (XR) formulations at a 300 mg dose found that XR produced a lower peak D2-receptor occupancy (mean 32% ± 11%) compared to IR (mean 47% ± 9%) [1]. This 15% absolute reduction in peak occupancy is a direct, quantifiable consequence of the different pharmacokinetic profiles and translates into distinct clinical tolerability.

Pharmacodynamics PET Imaging D2 Receptor Occupancy Formulation Comparison

Norquetiapine NET Inhibition: Unique Metabolite-Driven Differentiation

Quetiapine's major active metabolite, norquetiapine, potently inhibits the norepinephrine transporter (NET) with an IC50 of 12 nM, a property not shared by the parent drug (quetiapine lacks appreciable affinity for NET) [1][2]. This unique metabolite activity, with norquetiapine showing high affinity for NET (Ki = 29 nM) and 5-HT2A receptors (Ki = 5 nM), differentiates quetiapine's overall pharmacological profile from other antipsychotics that do not generate such an active metabolite [3].

Norquetiapine Norepinephrine Transporter NET Inhibition Metabolite Pharmacology

Polymorphic Form Impact on Solubility and Manufacturing Reproducibility

Quetiapine fumarate exists in multiple polymorphic forms (I, II, IV, amorphous) with distinct physical properties [1]. The crystalline Form I, prepared by specific crystallization methods, provides a stable and reproducible solid form, which is critical for consistent pharmaceutical manufacturing [2]. The solubility is pH-dependent, ranging from 35.8 mg/mL at pH 1.0 to 4.6 mg/mL at pH 6.2, which influences dissolution and bioavailability [3]. The choice of polymorph directly affects batch-to-batch consistency and formulation performance.

Polymorphism Solid-State Chemistry Formulation Science Crystallography

Formulation-Dependent Sedation: Lower Intensity with XR vs. IR

In a randomized, double-blind crossover study in healthy subjects, the extended-release (XR) formulation of quetiapine fumarate was associated with a lower intensity of self-reported sedation compared to the immediate-release (IR) formulation [1]. Patients receiving XR reported feeling less sedated than those on IR, with a statistically significant difference (Stanford Sleepiness Scale, mean [SD]: 2.4 [0.9] vs 2.6 [1.0]; estimated treatment difference: 0.28; 95% CI: 0.12, 0.43; p<0.0008) [2].

Sedation Somnolence Tolerability Formulation Comparison

Optimizing Quetiapine Fumarate Application Scenarios Based on Quantitative Differentiation


Clinical Trials Requiring Prolactin-Sparing Antipsychotic Therapy

Given the direct evidence of significantly lower prolactin elevation compared to risperidone (mean difference of 43.9 ng/mL), quetiapine fumarate is the preferred procurement choice for clinical trials where hyperprolactinemia is a safety concern or where study endpoints involve prolactin levels or related endocrine function [1].

Preclinical Research on Antidepressant Mechanisms via NET Inhibition

For research focused on the noradrenergic system in depression or anxiety, quetiapine fumarate is uniquely valuable due to the potent NET inhibition by its metabolite norquetiapine (IC50 = 12 nM). This property is not present in the parent drug alone or in other atypical antipsychotics like risperidone or olanzapine, making it a specific tool for dissecting these pathways [2].

Formulation Development Requiring Controlled Receptor Occupancy Profiles

The quantifiable difference in peak D2 receptor occupancy between XR (32%) and IR (47%) formulations provides a clear basis for selecting the appropriate form for development programs. Extended-release formulations are indicated for applications where lower peak occupancy and reduced side effects like sedation are paramount, as further supported by sedation scale data (difference of 0.28, p<0.0008) [3][4].

Comparative Efficacy Studies in Schizophrenia with Metabolic Outcome Focus

When designing studies comparing the metabolic side effect burden of antipsychotics, quetiapine fumarate serves as a differentiated comparator. Its statistically significant lower weight gain compared to olanzapine (p<0.01) positions it as a reference agent for understanding the mechanisms underlying antipsychotic-induced metabolic syndrome [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quetiapine Fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.